1-Amino-3-methylguanidine
Overview
Description
Scientific Research Applications
Antioxidant Activity
A study by Yildiz et al. (1998) investigated the antioxidant properties of aminoguanidine, including 1-amino-3-methylguanidine. This research demonstrated that these compounds, particularly aminoguanidine, effectively inhibit free radicals and metabolites generated by human leukocytes or cell-free systems. This indicates a potential application of 1-amino-3-methylguanidine in combating oxidative stress-related conditions (Yildiz, Demiryürek, Şahin-Erdemli, & Kanzik, 1998).
Prevention of Advanced Glycation Endproducts Formation
Aminoguanidine, as a prototype therapeutic agent, plays a crucial role in preventing the formation of advanced glycation endproducts (AGEs). Thornalley (2003) highlights its rapid reaction with alpha, beta-dicarbonyl compounds, effectively inhibiting AGEs formation. This is particularly significant in the context of diabetes, where accumulation of AGEs is a risk factor for disease progression (Thornalley, 2003).
Inhibition of Nitric Oxide Synthase
Research by Macallister, Whitley, and Vallance (1994) on aminoguanidine and methylguanidine, including 1-amino-3-methylguanidine, shows these compounds can inhibit nitric oxide synthesis. This suggests their potential use in conditions where regulation of nitric oxide is necessary, such as in certain vascular or inflammatory disorders (Macallister, Whitley, & Vallance, 1994).
Renoprotective Effects in Diabetes
A study by Soulis et al. (1997) explored the effects of aminoguanidine on diabetic nephropathy. The findings suggest that aminoguanidine's renoprotective effects are primarily mediated through decreased AGE formation rather than nitric oxide synthase inhibition. This research underscores the potential of 1-amino-3-methylguanidine in managing kidney-related complications in diabetes (Soulis et al., 1997).
Inhibition of Xanthine Oxidase
Seela et al. (1984) studied the N-methyl isomers of guanidine compounds and found that these isomers, including 1-amino-3-methylguanidine, inhibit xanthine oxidase. This enzyme is involved in the metabolic breakdown of purines in the body, and its inhibition has implications for treating conditions like gout (Seela, Bussmann, Götze, & Rosemeyer, 1984).
Anti-inflammatory Potential
Marzocco et al. (2004) investigated the anti-inflammatory potential of methylguanidine in acute inflammation models. Their findings indicate that methylguanidine reduces inflammation markers, suggesting its application in managing inflammatory conditions (Marzocco et al., 2004).
Safety And Hazards
properties
IUPAC Name |
1-amino-2-methylguanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N4/c1-5-2(3)6-4/h4H2,1H3,(H3,3,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUFIQWONOAGSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185046 | |
Record name | 1-Amino-3-methylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-methylguanidine | |
CAS RN |
31106-59-9 | |
Record name | 1-Amino-3-methylguanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031106599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-3-methylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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